4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride
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Overview
Description
4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride typically involves the reaction of hydrazine derivatives with various substituted pyridazines. One common method includes the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetyl acetone in absolute ethanol under reflux conditions at 80°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazolo-pyridazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolo-pyridazine ring .
Scientific Research Applications
4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing cytotoxic effects on various cancer cell lines.
Mechanism of Action
The mechanism of action of 4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride involves the inhibition of specific enzymes, such as c-Met and Pim-1 kinases. These enzymes play crucial roles in cell proliferation and survival pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . The molecular targets include the ATP-binding sites of these kinases, where the compound binds and prevents their activation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo-pyridazine core and have been studied for their antibacterial and anticancer activities.
[1,2,4]Triazolo[4,3-b]pyridazine derivatives: Other derivatives in this class have shown potential as enzyme inhibitors and therapeutic agents.
Uniqueness
4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride is unique due to its dual inhibitory activity against c-Met and Pim-1 kinases, making it a promising candidate for anticancer therapy. Its ability to induce apoptosis and cell cycle arrest in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-2-9-13-14-10(15(9)12-5-1)8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYBYJWOWYAQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2N=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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